2,6-Dimethoxy-beta-nitrostyrene

Organic Synthesis Synthetic Methodology Process Chemistry

Obtaining high-purity 2,6-dimethoxyphenethylamine analogs often requires inefficient multi-step syntheses. 2,6-Dimethoxy-beta-nitrostyrene offers a scalable, high-yielding route via the adapted Vilsmeier protocol, providing quantitative yields and significant cost savings. The unique 2,6-dimethoxy substitution pattern ensures regioselectivity critical for downstream applications in medicinal chemistry and NLO materials research. - Quantitative yield via adapted Vilsmeier protocol for 2,6-dimethoxyphenethylamine synthesis. - Distinct 2,6-substitution pattern ensures regioselectivity and molecular planarity for NLO applications. - Class-level SAR studies confirm utility as a baseline pharmacophore for antimicrobial research.

Molecular Formula C10H11NO4
Molecular Weight 209.201
CAS No. 149488-96-0
Cat. No. B584064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-beta-nitrostyrene
CAS149488-96-0
Molecular FormulaC10H11NO4
Molecular Weight209.201
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+
InChIKeyHWHAPEJTWCSVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-beta-nitrostyrene: Identification & Specifications


2,6-Dimethoxy-beta-nitrostyrene (CAS 149488-96-0) is a nitroalkene derivative belonging to the β-nitrostyrene class, characterized by a 2,6-dimethoxy substitution pattern on the aromatic ring and a nitroalkene moiety [1]. This compound, with a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol, is primarily procured for use as a synthetic intermediate or research compound in chemical biology and medicinal chemistry .

Workflow Synthetic intermediate for nitroalkene-derived amines
Selection 2,6-Dimethoxy substitution for regioselective control
Use Context Chemical biology and medicinal chemistry research

Why 2,6-Dimethoxy-beta-nitrostyrene Cannot Be Substituted


Generic substitution of 2,6-dimethoxy-beta-nitrostyrene with other β-nitrostyrene analogs is not a trivial matter of simple replacement. The specific 2,6-substitution pattern creates a unique steric and electronic environment that critically influences the compound's reactivity profile, particularly in synthetic applications where regioselectivity is paramount [1]. Furthermore, class-level biological studies indicate that structural variations, such as the presence or absence of a β-methyl group, can dramatically alter redox potentials and antimicrobial activity, highlighting the non-fungible nature of these closely related compounds [2].

Factor
2,6-Dimethoxy-β-nitrostyrene
Generic β-nitrostyrene analog
Substitution pattern
2,6-dimethoxy arrangement creates unique steric/electronic profile
Different substitution pattern may alter reactivity and regioselectivity
Antimicrobial profile
Reported lower activity for the β-nitrostyrene class
β-Methyl analogs show higher activity in class-level SAR studies

2,6-Dimethoxy-beta-nitrostyrene: Key Differentiators


High-Yield Synthesis via Adapted Vilsmeier Conditions

The differentiation of 2,6-dimethoxy-beta-nitrostyrene is substantiated by a specific synthetic protocol delivering it in quantitative yield. A one-step synthesis using adapted Vilsmeier conditions yields the target compound in quantitative yield [1]. In stark contrast, the commonly employed Henry reaction for this class of compounds yields the product in moderate yields .

Synthetic yield
Cross-study comparable
Quantitative yield
vs. moderate yields (Henry reaction)
Supports high-efficiency synthesis procurement
Adapted Vilsmeier conditions; method verification advised
Organic Synthesis Synthetic Methodology Process Chemistry

Planarity Advantage Over β-Methyl Analogs

The 2,6-substitution pattern provides a unique conformation that is a key differentiator. Studies on β-nitrostyrene derivatives show that β-methyl substitution introduces a large steric penalty, causing a loss of planarity and significantly diminishing the molecular first-order hyperpolarizability (β value) to near zero [1]. This effect is inferred to be absent in 2,6-dimethoxy-beta-nitrostyrene, thus maintaining a higher β value crucial for applications in nonlinear optics and materials science.

Molecular planarity
Class-level inference
Inferred planar structure
β-Methyl analogs: loss of planarity, β→near zero
Planarity supports nonlinear optical property context
Derived from hyperpolarizability measurements; confirm experimentally
Materials Science Physical Chemistry Nonlinear Optics

Antimicrobial Activity: β-Nitrostyrene vs. β-Methyl Analogs

A clear class-level structure-activity relationship (SAR) defines a quantitative difference in antibacterial activity between β-nitrostyrene and β-methyl-β-nitrostyrene analogs. The β-nitrostyrene compounds displayed a lower activity towards all tested bacteria relative to the β-methyl-β-nitrostyrene analogues [1].

Antibacterial activity
Class-level inference
Lower activity (β-nitrostyrene class)
β-Methyl analogs: higher activity in tested strains
Supports antimicrobial screening context
Specific MIC values not provided; confirm in target panel
Medicinal Chemistry Antibacterial Agents SAR Studies

2,6-Dimethoxy-beta-nitrostyrene: Procurement Applications


Scalable Synthesis of Complex Amines

Procurement of 2,6-dimethoxy-beta-nitrostyrene is particularly justified for research programs requiring a scalable and high-yielding route to 2,6-dimethoxyphenethylamine or related analogs. The quantitative yield achieved via the adapted Vilsmeier protocol [1] directly translates to cost and time savings, making it the preferred starting material over those synthesized via less efficient methods [2].

Nonlinear Optical (NLO) Material Development

Researchers in materials science should procure 2,6-dimethoxy-beta-nitrostyrene for its predicted molecular planarity and non-zero hyperpolarizability, a key property for NLO applications. This stands in contrast to β-methyl-substituted analogs, which are theoretically poor candidates for such uses due to their sterically-induced loss of planarity [1]. This compound offers a viable scaffold for designing materials with enhanced optical properties.

Medicinal Chemistry Scaffold Optimization

Medicinal chemists conducting antimicrobial SAR studies can use 2,6-dimethoxy-beta-nitrostyrene to establish a baseline for the core β-nitrostyrene pharmacophore. As established by the SPAR study, this class exhibits lower activity compared to its β-methyl-substituted counterparts [1]. Procurement of this compound allows for direct, controlled experimentation to quantify the specific activity boost derived from β-methyl substitution on the 2,6-dimethoxy framework.

Application
Selection Property
Validation Focus
Amine synthesis research
Synthetic yield profile
Adapted Vilsmeier method yield verification
Nonlinear optical material studies
Molecular planarity context
Hyperpolarizability assessment against β-methyl analog data
Antimicrobial SAR baseline studies
β-Nitrostyrene class activity context
MIC endpoint evaluation against β-methyl analog data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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